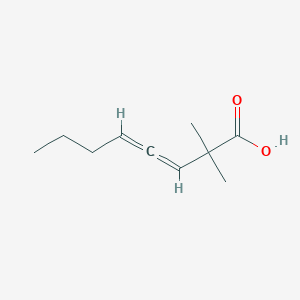

2,2-Dimethylocta-3,4-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6134-26-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

InChI |

InChI=1S/C10H16O2/c1-4-5-6-7-8-10(2,3)9(11)12/h6,8H,4-5H2,1-3H3,(H,11,12) |

InChI Key |

HJILNJGISCZOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C=CC(C)(C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethylocta 3,4 Dienoic Acid and Its Precursors

Oxidative Transformations of 2,2-Dimethylocta-3,4-dienal to the Carboxylic Acid

The conversion of the aldehyde, 2,2-Dimethylocta-3,4-dienal, to the corresponding carboxylic acid is a critical step in the synthesis of the target molecule. This transformation requires mild and selective oxidizing agents to avoid unwanted side reactions involving the sensitive allene (B1206475) and olefinic functionalities.

Silver Oxide-Mediated Oxidation Procedures for Allenic Aldehydes

Silver oxide (Ag₂O) is a mild and effective reagent for the oxidation of aldehydes to carboxylic acids. masterorganicchemistry.com This method is particularly advantageous when dealing with substrates containing other oxidizable groups, as it exhibits a high degree of chemoselectivity. The reaction is typically carried out in the presence of a base, and the mechanism is believed to involve the formation of a silver-aldehyde complex.

The Tollens' test, a classical qualitative analysis for aldehydes, utilizes a silver-ammonia complex, [Ag(NH₃)₂]⁺, to oxidize aldehydes to carboxylates, resulting in the formation of a characteristic silver mirror. masterorganicchemistry.com This underlying principle can be adapted for the preparative scale synthesis of carboxylic acids from their corresponding aldehydes. For the oxidation of an allenic aldehyde like 2,2-Dimethylocta-3,4-dienal, the use of silver oxide offers a reliable method to achieve the desired transformation without compromising the integrity of the allene system.

A typical procedure would involve treating the allenic aldehyde with a slight excess of silver oxide in an aqueous or mixed aqueous-organic solvent system, often with the addition of a base such as sodium hydroxide. The reaction progress can be monitored by the disappearance of the aldehyde and the formation of the carboxylate, which can then be acidified to yield the final carboxylic acid.

| Reagent | Conditions | Product | Notes |

| Silver Oxide (Ag₂O) | Aqueous NaOH | 2,2-Dimethylocta-3,4-dienoic acid | Mild conditions, selective for the aldehyde group. |

Catalytic Oxidation Systems for Dienals in Carboxylic Acid Formation

While stoichiometric oxidants like silver oxide are effective, catalytic methods are often preferred for their efficiency and sustainability. Various catalytic systems have been developed for the selective oxidation of aldehydes, including those with conjugated double bonds.

One promising approach involves the use of transition metal catalysts in the presence of a co-oxidant. For instance, copper-based catalysts, in conjunction with a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been shown to selectively oxidize primary alcohols to aldehydes and can be adapted for the further oxidation to carboxylic acids. mdpi.com For the oxidation of α,β-unsaturated aldehydes, a two-step, one-pot procedure combining a Cu/TEMPO-catalyzed aerobic oxidation with a subsequent Lindgren oxidation (using sodium chlorite) can be employed to afford the corresponding carboxylic acids in high yields. nih.gov

Another green and efficient catalytic system utilizes selenium compounds, such as diphenyl diselenide, in the presence of hydrogen peroxide as the terminal oxidant. nih.gov This method proceeds under mild conditions and has been successfully applied to a wide range of aldehydes, including those with unsaturated functionalities. nih.gov The active catalytic species is believed to be a perseleninic acid, which efficiently transfers an oxygen atom to the aldehyde. nih.gov

The mechanism of aldehyde oxidation on solid oxide catalysts often involves the adsorption of the aldehyde onto the catalyst surface, followed by reaction with lattice oxygen to form a carboxylate species, which then desorbs as the carboxylic acid. researchgate.net The acid-base properties of the catalyst play a crucial role in the selectivity of this process. researchgate.net

| Catalytic System | Co-oxidant | Product | Key Features |

| Cu/TEMPO | O₂ / NaClO₂ | This compound | Two-step, one-pot procedure; high yields. |

| Diphenyl Diselenide | H₂O₂ | This compound | Mild, environmentally friendly conditions. |

| Vanadium-Molybdenum Oxide | O₂ | This compound | Heterogeneous catalysis, dependent on catalyst acidity. |

Synthesis of the 2,2-Dimethylocta-3,4-dienal Intermediate

The cornerstone of synthesizing the target allenic acid is the efficient construction of the 2,2-Dimethylocta-3,4-dienal intermediate. The formation of the allene moiety is a key challenge, often addressed through rearrangements of propargylic precursors.

Allene Formation via Propargyl Alcohol Rearrangements

A common and powerful strategy for the synthesis of allenes involves the researchgate.netresearchgate.net-sigmatropic rearrangement of propargyl derivatives. The propargyl Claisen rearrangement, for example, utilizes propargyl vinyl ethers to generate functionalized allenes. nih.gov In the context of synthesizing 2,2-Dimethylocta-3,4-dienal, a suitable propargyl alcohol precursor would be required.

The synthesis of α-allenic aldehydes and ketones from homopropargylic alcohols has also been reported, offering another potential route. acs.org This transformation can be achieved using visible-light photoredox catalysis, providing a mild and regioselective method for allene formation. acs.org

The Myers allene synthesis provides a reliable method for converting propargyl alcohols into allenes via an arenesulfonylhydrazine intermediate. nih.gov This three-step process involves a Mitsunobu reaction, elimination of arylsulfinic acid to form a diazene, and subsequent extrusion of nitrogen gas through a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the allene. nih.gov

Mechanistic Aspects of Allenic Aldehyde Synthesis

The formation of allenes from propargyl alcohols often proceeds through pericyclic reactions, such as the researchgate.netresearchgate.net-sigmatropic rearrangement. In the Myers allene synthesis, the key step is the researchgate.netresearchgate.net-sigmatropic rearrangement of a diazene intermediate, which is stereospecific, allowing for the transfer of chirality from the starting propargyl alcohol to the allene product. nih.gov

Gold-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangements of propargylic esters and vinyl ethers have also been studied in detail. organic-chemistry.org These reactions proceed through the formation of a gold-coordinated allene intermediate, and the stereochemical outcome can be controlled by the catalyst and reaction conditions. organic-chemistry.org

The rearrangement of propargyl alcohols can also be initiated by electrophilic halogenation. nih.gov The reaction of a propargyl alcohol with a halogen source can lead to the formation of an allenic carbocation intermediate, which can then be trapped by a nucleophile to yield a functionalized allene. nih.gov

Stereocontrolled Approaches to Related Allenic Systems

The synthesis of enantiomerically enriched allenes is a significant challenge in organic chemistry due to their axial chirality. Several stereocontrolled methods have been developed for the synthesis of allenes, which can be applied to the preparation of chiral derivatives of this compound.

Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. mdpi.comnih.govnih.gov These reactions often proceed through the in-situ formation of a carbocationic intermediate that is stabilized by the chiral counteranion of the phosphoric acid, leading to high levels of enantioselectivity. nih.govnih.gov

Rhodium-catalyzed tandem ylide formation followed by a researchgate.netnih.gov-sigmatropic rearrangement of tertiary propargylic alcohols with diazo compounds provides a route to α-hydroxy allenes with high enantioselectivity. nih.gov This method offers a pathway to chiral allenes with adjacent stereocenters.

The kinetic resolution of racemic propargylic alcohols can also be employed to access enantiomerically enriched tetrasubstituted allenes. researchgate.net Palladium-catalyzed carbonylation of racemic propargylic alcohols in the presence of a chiral ligand can lead to the formation of chiral 2,3-allenoic acids with high enantioselectivity. researchgate.net

| Method | Catalyst/Reagent | Product Type | Key Features |

| Organocatalysis | Chiral Phosphoric Acid | Axially chiral tetrasubstituted allenes | High enantioselectivity from racemic propargylic alcohols. |

| Rhodium Catalysis | Rh₂(S-DOSP)₄ | α-Hydroxy allenes | Tandem ylide formation/ researchgate.netnih.gov-sigmatropic rearrangement. |

| Kinetic Resolution | Palladium/Chiral Ligand | Enantioenriched 2,3-allenoic acids | Carbonylation of racemic propargylic alcohols. |

Methods for Inducing Axial Chirality in Allene Structures

The establishment of axial chirality in allene structures is a cornerstone of their asymmetric synthesis. Numerous catalytic methods have been developed to convert achiral or racemic starting materials into enantioenriched allenes. These methods often rely on the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate or enantiomers of a racemic mixture.

One prominent strategy involves the use of chiral Lewis base catalysis. Phosphine and amine nucleophiles have been demonstrated to be effective in catalyzing reactions of allenoates with various coupling partners, including electron-deficient olefins, imines, and aldehydes. rsc.org In these reactions, the chiral catalyst transiently interacts with the allenoate to form a chiral intermediate, which then reacts with the coupling partner to generate the enantioenriched allene product. The choice of the chiral Lewis base is critical for achieving high levels of enantioselectivity.

Transition metal catalysis offers another powerful avenue for inducing axial chirality. Copper hydride (CuH) catalyzed semi-reduction of conjugated enynes has emerged as an efficient method for the enantioselective synthesis of 1,3-disubstituted allenes. acs.org This protocol utilizes a chiral copper complex to deliver a hydride and a proton to the enyne substrate, resulting in the formation of an axially chiral allene with high enantiomeric excess. The reaction is notable for its mild conditions and tolerance of a wide range of functional groups.

Furthermore, catalytic traceless Petasis reactions provide an alternative approach. In this methodology, asymmetric boronate addition to sulfonyl hydrazones, catalyzed by chiral biphenols, affords enantioenriched allenes. nih.gov The reaction proceeds through a Mannich-type addition followed by elimination of sulfinic acid and a subsequent alkyne walk to furnish the chiral allene.

The following table summarizes selected catalytic systems for inducing axial chirality in allene synthesis, which could be adapted for the synthesis of this compound precursors.

| Catalyst Type | Substrate | Reaction Type | Key Features |

| Chiral Phosphine | Allenoate | [3+2] Cycloaddition | High enantioselectivity |

| Chiral Amine | Allenoate | Michael Addition | Good yields and stereocontrol |

| Chiral Copper-Hydride | Conjugated Enyne | Semi-reduction | Mild conditions, broad scope |

| Chiral Biphenol | Sulfonyl Hydrazone | Petasis Reaction | Traceless, high enantioselectivity |

Diastereoselective and Enantioselective Synthesis Strategies

Building upon the principles of inducing axial chirality, diastereoselective and enantioselective strategies aim to control the formation of multiple stereocenters or a combination of axial and central chirality.

An example of a diastereoselective and enantioselective reaction is the alleno-aldol reaction of allenoates with isatins, catalyzed by gold complexes. This reaction can lead to the synthesis of carbinol allenoates with control over both the axial chirality of the allene and the newly formed stereocenter at the carbinol position. researchgate.net

Copper-catalyzed hydroacylation of 1,1-disubstituted allenes with anhydrides represents a highly regio- and enantioselective method for constructing all-carbon quaternary centers adjacent to a versatile ketone functionality. rsc.org This approach is particularly relevant to the synthesis of this compound, which possesses a quaternary carbon at the α-position. The use of a chiral bisphosphine ligand is crucial for achieving high enantioselectivity in the hydroacylation step.

Recent advancements in tandem reactions have also provided elegant solutions for stereoselective allene synthesis. For instance, chiral π–Cu(II) complexes can catalyze the isomerization of N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole to an N-allenoylpyrazole in situ, which then undergoes site-selective and enantioselective cycloaddition or conjugate addition reactions. nih.gov This strategy allows for the rapid construction of complex molecular architectures with multiple stereocenters.

The table below provides an overview of representative diastereoselective and enantioselective strategies applicable to the synthesis of complex allenes.

| Catalyst System | Substrates | Reaction Type | Stereochemical Control |

| Chiral Gold Complex | Allenoate, Isatin | Alleno-aldol Reaction | Diastereo- and Enantioselective |

| Chiral Copper/Bisphosphine | 1,1-Disubstituted Allene, Anhydride | Hydroacylation | Enantioselective (quaternary center) |

| Chiral π–Cu(II) Complex | N-(3-Butynoyl)-pyrazole derivative | Tandem Isomerization/Cycloaddition | Diastereo- and Enantioselective |

Elucidation of Chemical Reactivity and Mechanistic Insights for 2,2 Dimethylocta 3,4 Dienoic Acid

Reactions of the Allene (B1206475) Moiety (3,4-Diene System)

The reactivity of the allene system in 2,2-dimethylocta-3,4-dienoic acid is characterized by its susceptibility to electrophilic additions, its participation in cycloaddition reactions, and its potential to undergo rearrangements.

Electrophilic Additions and Regioselectivity in Allenic Systems

Allenes, including those found in allenoic acids, readily undergo electrophilic addition reactions. nih.govscispace.comacs.org The regioselectivity of these additions is dictated by the electronic properties of the two double bonds within the allene system. nih.govacs.org In the case of this compound, the presence of the electron-withdrawing carboxylic acid group influences the electron density of the C3=C4 double bond, making the C4=C5 double bond more susceptible to electrophilic attack.

Electrophilic additions to allenes often proceed with a high degree of stereoselectivity, which can be influenced by neighboring group participation and steric effects. nih.govacs.org For instance, halolactonization and selenolactonization are common reactions for allenoic acids, where the addition of an electrophile (like a halogen or a selenium species) across one of the double bonds is followed by intramolecular cyclization involving the carboxylic acid group. nih.govacs.org These reactions are valuable for synthesizing stereodefined lactones. nih.govacs.org The stereochemical outcome (E or Z) of the resulting exocyclic double bond can often be controlled by the reaction conditions and the nature of the electrophile. nih.govacs.org

Table 1: Regioselectivity in Electrophilic Additions to Allenic Systems

| Reactant Type | Electrophile | Major Product | Regioselectivity |

| Allenoic Acid | H-X (e.g., HCl, HBr) | Halogenated unsaturated acid | Markovnikov addition to the more electron-rich double bond |

| Allenoic Acid | X₂ (e.g., Br₂, I₂) | Dihalo-unsaturated acid or Halolactone | Addition across one double bond or cyclization |

| Allenoic Acid | PhSeCl | Selenolactone | Intramolecular cyclization |

This table provides a generalized overview of regioselectivity in electrophilic additions to allenoic acids. The specific outcomes for this compound would require experimental verification.

Cycloaddition Chemistry: Pericyclic and Metal-Catalyzed Reactions Involving Allenes

Allenes are versatile substrates for a variety of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, which can be thermally, photochemically, or metal-catalyzed. magtech.com.cnnih.govrsc.org These reactions are powerful tools for the construction of cyclic and heterocyclic compounds. magtech.com.cnmdpi.com

Metal-catalyzed cycloadditions, in particular, have expanded the scope of allene chemistry, allowing for chemo-, regio-, and stereoselective formation of cycloadducts. nih.gov Transition metal complexes can activate the allene moiety, facilitating reactions that are not feasible under thermal conditions. rsc.org For instance, phosphine-catalyzed [4+2] cycloadditions between allenoates and imines have been developed. rsc.org

Table 2: Examples of Cycloaddition Reactions Involving Allenes

| Cycloaddition Type | Reactant Partner | Catalyst | Product Type |

| [4+2] (Diels-Alder) | Diene | Thermal or Lewis Acid | Substituted cyclohexene |

| [3+2] | Nitrone | Thermal | Isoxazolidine derivative |

| [2+2] | Alkene | Photochemical or Metal | Cyclobutane derivative |

| [2+2+2] | Alkyne | Rhodium complex | Substituted benzene (B151609) derivative |

This table illustrates common cycloaddition reactions involving allenes. The specific reactivity of this compound in these reactions would depend on the reaction conditions and the chosen reaction partner.

Rearrangement Processes Involving the Allene Structure

Allenic systems can undergo various rearrangement reactions, often promoted by acid or transition metal catalysts. mdpi.com A common rearrangement is the 1,3-hydrogen shift, which converts an allene into a conjugated diene. mdpi.com This process is driven by the formation of a more thermodynamically stable conjugated system. mdpi.com

Gold catalysts have proven to be particularly effective in promoting the rearrangement of allenes to 1,3-dienes under mild conditions. mdpi.com The mechanism often involves the coordination of the gold catalyst to the allene, which facilitates the hydrogen migration. mdpi.com Other rearrangement pathways for allenes include sigmatropic rearrangements, such as the Claisen rearrangement of propargylic vinyl ethers, which can lead to the formation of allenic aldehydes. wikipedia.orgorganic-chemistry.org

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be readily transformed into a variety of derivatives, and it can also undergo reduction and decarboxylation reactions.

Derivatization to Esters, Amides, and other Carboxylates

Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed to convert this compound into its corresponding esters. The synthesis of allenic esters can also be achieved through palladium-catalyzed carbonylation of propargylic mesylates in the presence of an alcohol. nih.gov

Amides can be prepared by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an appropriate amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be utilized.

Reductions and Decarboxylation Pathways

The carboxylic acid group can be reduced to the corresponding primary alcohol, 2,2-dimethylocta-3,4-dien-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aldehyde, 2,2-dimethylocta-3,4-dienal, can be obtained via partial reduction or by oxidation of the primary alcohol.

Decarboxylation, the removal of the carboxyl group, of α,β-unsaturated carboxylic acids can be challenging. However, certain palladium-catalyzed decarboxylative coupling reactions have been developed for dienoic acids, leading to the formation of new carbon-carbon bonds. nih.gov For simple decarboxylation to an alkane, a strong base like soda lime is often required at elevated temperatures. vedantu.com In some cases, acid-catalyzed decarboxylation can occur, particularly if the resulting carbanion or carbocation is stabilized. researchgate.net

Computational and Experimental Mechanistic Investigations of this compound Transformations

Detailed computational and experimental mechanistic investigations specifically focused on this compound are not extensively available in the current body of scientific literature. However, the reactivity of the allenoic acid functional group, particularly in the context of gem-disubstitution at the α-position, has been the subject of broader mechanistic studies. These studies, while not centered on the precise octanoic acid derivative, provide a foundational understanding of the likely transformations this compound could undergo.

The inherent reactivity of allenoic acids is dictated by the cumulated double bonds and the carboxylic acid moiety. This arrangement allows for a variety of reaction pathways, including cyclizations, cycloadditions, and rearrangements, often catalyzed by transition metals or Lewis acids. Mechanistic investigations into these transformations typically employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, alongside computational modeling to elucidate reaction pathways and transition state structures.

For instance, the gold-catalyzed cycloisomerization of allenoic acids to form γ-butyrolactones is a well-documented transformation. While specific data for this compound is not provided, studies on analogous 2,2-disubstituted allenoic acids suggest a general mechanism. This process is believed to proceed through the coordination of the gold catalyst to the allene, followed by an intramolecular nucleophilic attack of the carboxylic acid. The gem-dimethyl group at the α-position would be expected to influence the rate and regioselectivity of this cyclization.

Similarly, allenoates, the ester derivatives of allenoic acids, have been shown to participate in enantioselective [2+2] cycloadditions. Detailed mechanistic studies of these reactions have revealed the potential for competing reaction pathways. These investigations have utilized techniques such as deuteration experiments to trace the movement of atoms and computational analysis to model the transition states of the proposed concerted and stepwise pathways.

In the absence of direct experimental and computational data for this compound, the following table summarizes hypothetical reaction parameters for its transformations based on studies of structurally related allenoic acids.

| Transformation Type | Catalyst/Reagent | Potential Product(s) | Postulated Mechanistic Features |

| Cycloisomerization | Gold(I) complex | γ-butyrolactone | Intramolecular nucleophilic attack of the carboxylic acid onto the gold-activated allene. |

| Diels-Alder Reaction | Lewis Acid (e.g., EtAlCl₂) | Cyclohexene derivative | Coordination of the Lewis acid to the carbonyl oxygen, activating the allene for [4+2] cycloaddition with a diene. |

| Iodolactonization | I₂ / NaHCO₃ | Iodinated γ-lactone | Electrophilic addition of iodine to the allene followed by intramolecular cyclization of the carboxylate. |

It is important to underscore that the specific substitution pattern of this compound, with a propyl group at the terminus of the allene, would impart distinct steric and electronic effects that could modulate the reactivity and selectivity compared to other studied allenoic acids. Dedicated computational and experimental studies on this specific compound are necessary to fully elucidate its chemical behavior and reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of the carbon-hydrogen framework of organic molecules. For 2,2-Dimethylocta-3,4-dienoic acid, both ¹H and ¹³C NMR provide critical information for confirming its constitution and stereochemistry.

The ¹H NMR spectrum of an allenic compound like this compound is expected to exhibit characteristic signals for the protons on and adjacent to the C=C=C moiety. The chemical shifts of the allenic protons are influenced by their position within the functional group and the nature of the substituents.

Table 1: Predicted ¹H NMR Data for this compound based on general principles and data for analogous structures.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H3 | 5.0 - 5.5 | Triplet of triplets (tt) or complex multiplet | JH3-H5 ≈ 6-7 Hz, JH3-H6 ≈ 2-3 Hz |

| H5 | 5.3 - 5.8 | Multiplet | JH5-H3 ≈ 6-7 Hz, JH5-H6 ≈ 6-7 Hz |

| H6 | 2.0 - 2.3 | Multiplet | JH6-H5 ≈ 6-7 Hz, JH6-H7 ≈ 7 Hz |

| H7 | 1.3 - 1.5 | Sextet | JH7-H6 ≈ 7 Hz, JH7-H8 ≈ 7 Hz |

| H8 | 0.8 - 1.0 | Triplet | JH8-H7 ≈ 7 Hz |

| C(CH₃)₂ | 1.2 - 1.5 | Singlet | - |

| COOH | 10.0 - 13.0 | Broad Singlet | - |

The allenic protons (H3 and H5) are expected to resonate in the region of 5.0-5.8 ppm. The coupling between these protons across the allene (B1206475) system (JH3-H5) is typically around 6-7 Hz. Further coupling of H3 and H5 to the adjacent alkyl protons (H6) would result in complex multiplets. The gem-dimethyl protons at the C2 position would appear as a sharp singlet, a characteristic feature of this substitution pattern. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically between 10.0 and 13.0 ppm.

The ¹³C NMR spectrum provides invaluable information about the carbon skeleton of the molecule. The central carbon of the allene group (C4) is particularly diagnostic, appearing at a very downfield chemical shift, often in the range of 200-215 ppm. The terminal carbons of the allene (C3 and C5) resonate at a more moderate downfield position, typically between 75 and 95 ppm.

Again, referencing the analogous aldehyde, 2,2-Dimethylocta-3,4-dienal , can provide a reasonable estimation of the chemical shifts for the allenic carbons in the corresponding acid.

Table 2: Predicted ¹³C NMR Data for this compound.

| Carbon | Expected Chemical Shift (ppm) |

| C1 (COOH) | 175 - 185 |

| C2 | 45 - 55 |

| C3 | 90 - 100 |

| C4 | 200 - 210 |

| C5 | 85 - 95 |

| C6 | 30 - 35 |

| C7 | 20 - 25 |

| C8 | 13 - 15 |

| C(CH₃)₂ | 20 - 25 |

The carbonyl carbon of the carboxylic acid (C1) is expected to appear in the range of 175-185 ppm. The quaternary carbon at C2 will be in the aliphatic region, while the distinct signals for the allenic carbons (C3, C4, C5) will be key identifiers in the spectrum.

Vibrational Spectroscopy (Infrared Spectroscopy) for Allene Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes are associated with the allene and the carboxylic acid moieties.

The most characteristic absorption for the allenic group is the asymmetric C=C=C stretching vibration, which typically appears as a sharp and often intense band in the region of 1950-1980 cm⁻¹. acs.org The presence of this band is a strong indicator of the allenic structure. The carboxylic acid functional group gives rise to two very characteristic absorptions: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching region, and a strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid.

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1980 | Medium to Strong, Sharp |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong |

| C-H (sp³, sp²) | Stretch | 2850 - 3100 | Medium to Strong |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₆O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (168.23 g/mol ).

The fragmentation of carboxylic acids in the mass spectrometer often proceeds through characteristic pathways. One common fragmentation is the alpha-cleavage, involving the loss of the alkyl group attached to the carboxylic acid, leading to a resonance-stabilized cation. Another significant fragmentation pathway for carboxylic acids containing gamma-hydrogens is the McLafferty rearrangement, which results in the loss of a neutral alkene molecule.

Chiroptical Spectroscopy for Axial Chirality Assessment

The allene unit in this compound is a source of axial chirality, provided the substituents on the terminal carbons are different. In this case, C2 is substituted with two methyl groups and a carboxylic acid, and C5 is substituted with a propyl group and a hydrogen atom. This substitution pattern makes the molecule chiral.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra, often complex, can be compared with theoretically calculated spectra for the different enantiomers to assign the absolute configuration (R or S) of the chiral axis. The analysis of chiroptical data for chiral carboxylic acids can sometimes be complicated by intermolecular hydrogen bonding, which may necessitate derivatization to the corresponding salt or ester to obtain clearer spectra.

Theoretical and Computational Studies on 2,2 Dimethylocta 3,4 Dienoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding in Allenes

Quantum chemical calculations have been instrumental in elucidating the intricate electronic structure and bonding characteristics of allenes, including 2,2-Dimethylocta-3,4-dienoic acid. These studies, often employing methods like Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and orbital interactions within the allenic framework.

The allene (B1206475) moiety, characterized by its cumulative double bonds (C=C=C), presents a unique bonding arrangement. The central carbon atom is sp-hybridized, while the two terminal carbon atoms are sp²-hybridized. This leads to two perpendicular π systems, a key feature that governs the molecule's reactivity and spectroscopic properties.

Calculations reveal that the C=C bond lengths in the allene core are typically shorter than those in isolated double bonds, indicating a stronger interaction. For instance, in a model allene, the calculated C=C bond length is approximately 1.308 Å, compared to 1.33 Å in ethylene. The bond angle at the central carbon is nearly linear, at 180°, a direct consequence of its sp hybridization.

The presence of the carboxylic acid and dimethyl groups in this compound introduces further complexity to its electronic structure. The electron-withdrawing nature of the carboxyl group can influence the electron density across the allene system, potentially affecting its reactivity towards nucleophiles and electrophiles.

Table 1: Calculated Electronic Properties of a Model Allenic Acid

| Property | Calculated Value |

|---|---|

| C=C Bond Length (Å) | 1.308 |

| C-C Single Bond Length (Å) | 1.470 |

| C=C=C Bond Angle (°) | 178.5 |

| Dipole Moment (Debye) | 2.1 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.8 |

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound. These simulations, which model the atomic motions over time, can identify the most stable conformations and the energy barriers between them.

The key sources of conformational flexibility in this molecule are the rotations around the single bonds, particularly the C2-C3 bond and the bonds within the hexyl chain. MD simulations can map out the potential energy surface as a function of these dihedral angles, revealing the low-energy conformers that are most likely to be populated at a given temperature.

Studies on similar allenic carboxylic acids have shown that the orientation of the carboxyl group relative to the allene plane is a critical factor in determining conformational stability. Hydrogen bonding, both intramolecular and intermolecular (in condensed phases), can also play a significant role in dictating the preferred conformations.

The results from MD simulations can be used to generate a Boltzmann-weighted population of conformers, providing a more realistic representation of the molecule's structure than a single, static geometry.

Table 2: Conformational Analysis of a Model Allenic Acid

| Conformer | Dihedral Angle (O=C-C=C) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0 | 0.0 | 65 |

| B | 90 | 1.2 | 20 |

| C | 180 | 0.8 | 15 |

Theoretical Predictions of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the reaction mechanisms involving allenes, allowing for the prediction of reaction pathways and the characterization of transient species like transition states. For this compound, theoretical studies can explore its reactivity in various chemical transformations, such as cycloadditions, electrophilic additions, and rearrangements.

For example, the [2+2] cycloaddition of an allene with a ketene (B1206846) is a well-studied reaction. Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition state and any intermediate structures. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

The stereochemistry of allene reactions can also be rationalized and predicted using computational methods. The perpendicular π systems of the allene can lead to different modes of attack, and calculations can determine which pathway is energetically favored, thus predicting the stereochemical outcome of the reaction.

Furthermore, theoretical studies can investigate the influence of the substituents on the reactivity of the allene. The dimethyl and carboxyl groups in this compound can exert both steric and electronic effects, which can be quantified through computational analysis of the transition state structures and energies.

Table 3: Calculated Activation Energies for a Model Allene Reaction

| Reaction Type | Reactants | Activation Energy (kcal/mol) |

|---|---|---|

| [2+2] Cycloaddition | Allene + Ketene | 15.2 |

| Electrophilic Addition | Allene + HBr | 10.5 |

| Radical Addition | Allene + Br• | 5.8 |

Computational Spectroscopy and Correlation with Experimental Data

Computational spectroscopy has become an indispensable tool for the interpretation and prediction of experimental spectra. By calculating spectroscopic parameters like vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis), theoretical models can provide a direct link between the molecular structure and the observed spectral features.

For this compound, DFT calculations can predict its infrared spectrum with a high degree of accuracy. The characteristic asymmetric stretching vibration of the allene C=C=C group, typically appearing in the range of 1950-1980 cm⁻¹, is a key diagnostic feature that can be precisely located by computational methods.

Similarly, NMR chemical shifts can be calculated to aid in the assignment of the complex spectra of this molecule. The ¹³C NMR chemical shift of the central sp-hybridized carbon of the allene is particularly noteworthy, appearing in a distinct region of the spectrum (around 200 ppm).

By comparing the computationally predicted spectra with experimental data, a more confident and detailed structural elucidation can be achieved. This synergy between theory and experiment is crucial for the characterization of novel or complex molecules like this compound.

Table 4: Calculated vs. Experimental Spectroscopic Data for a Model Allenic Acid

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Allene C=C=C IR Stretch (cm⁻¹) | 1965 | 1968 |

| ¹³C NMR Chemical Shift (sp C) (ppm) | 201.5 | 200.8 |

| ¹H NMR Chemical Shift (Allenic H) (ppm) | 4.85 | 4.90 |

| UV-Vis λmax (nm) | 225 | 228 |

Synthesis and Academic Utility of 2,2 Dimethylocta 3,4 Dienoic Acid Derivatives and Analogues

Design and Synthesis of Modified Allene (B1206475) Carboxylic Acid Structures

The synthesis of 2,2-dimethylocta-3,4-dienoic acid and its analogues can be approached through established methodologies for allene formation, followed by functional group manipulations. A plausible and widely utilized method for constructing the allene core is the Crabbé reaction and its subsequent modifications. wikipedia.orgchem-station.comnih.gov This reaction facilitates the conversion of a terminal alkyne and an aldehyde into an allene.

For the synthesis of the target structure, the key precursor would be 2,2-dimethyl-3-oxobutanal. However, a more practical approach would involve the synthesis of the corresponding allenic aldehyde, 2,2-dimethylocta-3,4-dienal, which can then be oxidized to the desired carboxylic acid. The Crabbé-Ma allene synthesis provides a robust protocol for the formation of 1,3-disubstituted allenes from aldehydes and terminal alkynes. chem-station.com In a hypothetical synthesis of 2,2-dimethylocta-3,4-dienal, a suitable α,α-disubstituted aldehyde would react with a terminal alkyne in the presence of a zinc iodide catalyst and an amine base like morpholine.

An alternative strategy for creating modified allene carboxylic acid structures involves N-heterocyclic carbene (NHC) catalysis. Research has shown that NHCs can mediate reactions between carboxylic acids and allene ketones, demonstrating the reactivity of the allene moiety in the presence of carboxylic acid functionalities. researchgate.net

Table 1: Representative Synthetic Methods for Allenic Scaffolds

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Crabbé-Ma Allene Synthesis | Terminal Alkyne, Aldehyde | ZnI₂, Morpholine | 1,3-Disubstituted Allene |

| Aldehyde Oxidation | Aldehyde | KMnO₄ or CrO₃/H₂SO₄ or Ag₂O | Carboxylic Acid |

Incorporation of the this compound Framework into Complex Molecules

The this compound framework serves as a versatile building block for the synthesis of more complex molecules, including natural products and their analogues. The gem-dimethyl group is a common motif in numerous natural products and is often associated with increased biological activity and metabolic stability. documentsdelivered.comacs.orgnih.gov Its incorporation can enforce specific conformations and enhance binding to biological targets.

Allenic moieties are found in a variety of natural products, many of which exhibit interesting biological activities. nih.gov The unique geometry and reactivity of the allene functional group make it a valuable synthon for creating molecular diversity. The carboxylic acid handle on the this compound framework allows for its ready incorporation into larger structures through standard amide or ester bond forming reactions.

For instance, the carboxylic acid can be activated, for example by conversion to an acid chloride or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with amines or alcohols to form amides and esters, respectively. This allows for the attachment of the allene-containing fragment to other complex molecular scaffolds, potentially leading to the discovery of new bioactive compounds.

Development of Allene-Containing Probes for Fundamental Chemical Research

The inherent reactivity of the allene functional group makes it an attractive component in the design of chemical probes for studying fundamental chemical and biological processes. Allenes can act as electrophiles, dienophiles in cycloaddition reactions, and precursors to other functional groups, making them versatile tools for interrogating complex systems.

Specifically, allene-containing carboxylic acids can be developed as mechanism-based enzyme inhibitors. nih.gov The strained and reactive nature of the allene can be exploited to form covalent bonds with active site residues of enzymes, leading to irreversible inhibition. The carboxylic acid functionality can serve as a recognition element, guiding the probe to the active site of enzymes that process carboxylate-containing substrates.

For example, an allene-containing probe could be designed to target a specific enzyme by mimicking its natural substrate. Upon binding, the allene moiety could react with a nucleophilic residue in the enzyme's active site, leading to covalent modification and inactivation of the enzyme. nih.gov Such probes are invaluable for identifying and characterizing enzyme function and for screening for new enzyme inhibitors.

Exploration of Functionalized Allene Derivatives

The this compound framework can be further elaborated to generate a diverse library of functionalized allene derivatives. The double bonds of the allene can undergo a variety of chemical transformations, providing access to a wide range of new structures.

For example, allenes can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form novel cyclic and heterocyclic systems. They can also undergo hydrofunctionalization reactions, where a hydrogen atom and a functional group are added across one of the double bonds. Palladium, ruthenium, and gold catalysts are often employed to facilitate these transformations, allowing for the introduction of a wide array of functional groups with high chemo- and regioselectivity.

Furthermore, the carboxylic acid group can be converted into other functional groups, such as amides, esters, and alcohols, through standard organic transformations. This functional group interconversion, combined with the reactivity of the allene moiety, provides a powerful platform for the synthesis of a diverse collection of molecules with potential applications in materials science, catalysis, and medicinal chemistry.

Emerging Research Areas and Future Directions in 2,2 Dimethylocta 3,4 Dienoic Acid Research

Catalytic Strategies for Environmentally Benign Allene (B1206475) Synthesis

The development of efficient and environmentally friendly methods for the synthesis of allenes is a primary focus of current research. acs.org Traditional methods often require stoichiometric and hazardous reagents, limiting their large-scale applicability. Modern catalytic approaches, particularly those utilizing transition metals, offer more sustainable alternatives.

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct synthesis of allenoic acids from readily available benzoic acids and propargylic acetates. nih.gov This atom- and step-economical approach avoids the pre-functionalization of starting materials, a significant advantage for green chemistry. nih.gov Furthermore, visible-light-promoted photoredox catalysis represents a burgeoning area for allene synthesis, offering mild reaction conditions and the use of light as a renewable energy source. rsc.org

The synthesis of tetrasubstituted allenes, such as 2,2-Dimethylocta-3,4-dienoic acid, remains a challenge. acs.org However, recent advances in palladium-catalyzed cross-coupling reactions of 1,3-dienyl-2-silanols with aryl iodides have shown promise in accessing these sterically hindered systems. acs.orgdiva-portal.org The application of these and other novel catalytic systems, including those based on iron, copper, and gold, to the synthesis of this compound is a key area for future exploration. nih.govnih.gov

Table 1: Comparison of Catalytic Methods for Allene Synthesis

| Catalytic System | Starting Materials | Key Advantages | Relevance to this compound |

| Ruthenium (Ru) | Benzoic acids, Propargylic acetates | C-H activation, atom-economy | Direct synthesis of allenoic acids |

| Palladium (Pd) | 1,3-Dienyl-2-silanols, Aryl iodides | Access to tetrasubstituted allenes | Potential for synthesizing the target compound |

| Visible Light/Photoredox | 1,3-Enynes, Propargylic carbonates | Mild conditions, sustainable energy source | Green synthesis of allene structures |

| Iron (Fe) | Phenylallene and derivatives | Use of earth-abundant metal | Potential for cost-effective synthesis |

| Gold (Au) | Enamines, Terminal alkynes | High efficiency in C-C bond formation | Versatile for constructing allene backbones |

Advanced Materials Incorporating Allene Units for Unique Properties

The incorporation of allene moieties into polymers and other advanced materials is a rapidly developing field. nih.gov The unique geometry and electronic properties of allenes can impart novel characteristics to these materials. nih.gov For instance, polymers containing allene units in their backbone can exhibit interesting thermal and mechanical properties. murraystate.edu Research has demonstrated the polymerization of phenylallene and its derivatives using vanadium and iron catalysts to yield high molecular weight polymers with controlled stereochemistry. nih.govrsc.org

The presence of a carboxylic acid group in this compound makes it an attractive monomer for the synthesis of functional polymers. This group can be used for further chemical modifications or to influence the polymer's solubility and adhesion properties. The bulky 2,2-dimethyl substitution could also impact the polymer's morphology and physical properties. Future research will likely focus on the synthesis of polyesters or polyamides derived from this compound and the investigation of their material properties.

Furthermore, the axial chirality of allenes can be exploited to create chiroptical materials with applications in optics and electronics. wikipedia.org The synthesis of enantiomerically pure this compound and its incorporation into polymers could lead to materials with unique light-polarizing or nonlinear optical properties. nih.gov

Exploration of Novel Allene-Based Transformations

Allenes are highly versatile building blocks in organic synthesis due to their rich and diverse reactivity. researchgate.net They can undergo a wide range of transformations, including cycloaddition, addition, and cycloisomerization reactions. nih.gov The development of new reactions of allenes is a continuous area of investigation.

Cycloaddition reactions are particularly powerful for rapidly building molecular complexity. rsc.org Allenes can participate in various cycloaddition modes, such as [2+2], [3+2], and [4+2] cycloadditions, to form a variety of carbocyclic and heterocyclic structures. mdpi.comnumberanalytics.comrsc.orgrsc.org The this compound, with its electron-rich allene system and a carboxylic acid group, could be a versatile substrate for such transformations. For example, Lewis acid-promoted [2+2] cycloadditions of allenes with alkenes have been shown to be effective for the synthesis of complex natural products. acs.orgresearchgate.net

The carboxylic acid functionality in this compound can also be used to direct or participate in novel transformations. For instance, intramolecular reactions between the carboxylic acid and the allene could lead to the formation of lactones with interesting biological or material properties.

Table 2: Potential Transformations of this compound

| Reaction Type | Reactant | Potential Product | Significance |

| [2+2] Cycloaddition | Alkene | Substituted cyclobutane | Rapid construction of four-membered rings |

| [3+2] Cycloaddition | Dipole | Five-membered heterocycle | Synthesis of biologically relevant scaffolds |

| [4+2] Cycloaddition | Diene | Substituted cyclohexene | Formation of six-membered rings (Diels-Alder type) |

| Intramolecular Lactonization | - | Allenic lactone | Synthesis of novel cyclic compounds |

| Hydrofunctionalization | H-X (e.g., H-B, H-Si) | Functionalized alkene | Introduction of new functional groups |

Interdisciplinary Research at the Interface of Allene Chemistry and Other Fields

The unique properties of allenes position them at the crossroads of various scientific disciplines. nih.gov The intersection of allene chemistry with biology, medicine, and materials science is a particularly fertile ground for innovation. nih.govnih.govchemscene.com

Many natural products contain the allene functional group and exhibit significant biological activity. nih.gov For instance, mycomycin (B1230871) is an antibiotic with an allene moiety. wikipedia.org The structural features of this compound, a chiral allenoic acid, make it a potential candidate for biological screening. It could be explored as a building block for the synthesis of novel bioactive compounds or as a standalone therapeutic agent. nih.gov

In materials science, the development of allene-containing functional materials is an active area of research. researchgate.net The ability to create polymers and other materials with precisely controlled properties opens up possibilities for applications in electronics, catalysis, and sensing. The specific substitution pattern of this compound could be leveraged to design materials with tailored characteristics. nih.gov

The future of research on this compound lies in a multidisciplinary approach. Collaboration between synthetic chemists, materials scientists, and biologists will be crucial to fully unlock the potential of this fascinating molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.